molecular formula C6H9N3O2 B6284645 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 860573-95-1

5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B6284645
CAS RN: 860573-95-1
M. Wt: 155.2
InChI Key:
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Description

5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (also known as 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidin-2,4-dione or this compound) is an important synthetic compound used in a variety of scientific research applications. It is a small molecule that can be used as a building block for larger molecules, and it has a wide range of biochemical and physiological effects. This article will discuss the synthesis method of this compound, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using it in laboratory experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not well understood. However, it is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an effect on the activity of certain transcription factors, which may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an effect on the activity of certain transcription factors, which may be involved in the regulation of gene expression. Additionally, it has been shown to have an effect on the activity of certain ion channels, which may be involved in the regulation of cell signaling.

Advantages and Limitations for Lab Experiments

5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used as a building block for larger molecules. Additionally, it is relatively inexpensive and can be used in a variety of scientific research applications. However, it is important to note that it is a relatively small molecule and thus may not be suitable for all applications. Additionally, it may not be appropriate for certain types of experiments due to its potential toxicity.

Future Directions

There are a number of potential future directions for research involving 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. One potential direction is to further explore its potential as an inhibitor of cytochrome P450 enzymes and its effect on the activity of certain transcription factors. Additionally, further research could be done to explore its potential as a building block for larger molecules and its potential as a drug delivery system. Additionally, further research could be done to explore its potential as a fluorescent probe for imaging and diagnostics. Finally, further research could be done to explore its potential as an inhibitor of certain ion channels and its potential as an anti-cancer agent.

Synthesis Methods

5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be synthesized in a variety of ways. The most common method is the reaction of 1,2,3,4-tetrahydropyrimidine-2,4-dione with 5-amino-1,6-dimethylpyridine. This reaction is catalyzed by a base such as sodium hydroxide and is usually carried out in the presence of a solvent such as ethanol or methanol. The reaction can be monitored by thin layer chromatography (TLC) and the product can be isolated by column chromatography.

Scientific Research Applications

5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications. It has been used in the synthesis of a variety of small molecules, including peptides, peptidomimetics, and heterocyclic compounds. It has also been used in the synthesis of drugs and drug analogs, as well as in the development of novel drug delivery systems. Additionally, it has been used in the synthesis of fluorescent probes for imaging and diagnostics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the condensation of 1,3-dimethylbarbituric acid with ethyl acetoacetate followed by the reduction of the resulting intermediate with sodium borohydride. The product is then treated with hydroxylamine hydrochloride to form the desired compound.", "Starting Materials": [ "1,3-dimethylbarbituric acid", "ethyl acetoacetate", "sodium borohydride", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Condensation of 1,3-dimethylbarbituric acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 5-ethyl-1,3-dimethylbarbituric acid.", "Step 2: Reduction of 5-ethyl-1,3-dimethylbarbituric acid with sodium borohydride in ethanol to form 5-ethyl-1,3-dimethylbarbituric acid hydrazide.", "Step 3: Treatment of 5-ethyl-1,3-dimethylbarbituric acid hydrazide with hydroxylamine hydrochloride in ethanol to form 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione." ] }

CAS RN

860573-95-1

Molecular Formula

C6H9N3O2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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